4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide

ADAM17 ADAM10 metalloprotease inhibition

4-Methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide (CAS 75129-33-8, PubChem CID 2896660, MLS000697223) is a synthetic small-molecule benzenesulfonamide incorporating a 2-phenyl-1,3-thiazole core linked via a para-phenylene bridge to the sulfonamide nitrogen. With a molecular weight of 406.5 g·mol⁻¹, a computed XLogP3-AA of 5.2, one hydrogen bond donor, and five hydrogen bond acceptors, the compound occupies physicochemical space typical of medium-lipophilicity screening-library members.

Molecular Formula C22H18N2O2S2
Molecular Weight 406.52
CAS No. 75129-33-8
Cat. No. B2479297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide
CAS75129-33-8
Molecular FormulaC22H18N2O2S2
Molecular Weight406.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C22H18N2O2S2/c1-16-7-13-20(14-8-16)28(25,26)24-19-11-9-17(10-12-19)21-15-27-22(23-21)18-5-3-2-4-6-18/h2-15,24H,1H3
InChIKeyHZFLKGBTYDTOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide (CAS 75129-33-8): Compound Identity, Class, and Screening Provenance


4-Methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide (CAS 75129-33-8, PubChem CID 2896660, MLS000697223) is a synthetic small-molecule benzenesulfonamide incorporating a 2-phenyl-1,3-thiazole core linked via a para-phenylene bridge to the sulfonamide nitrogen [1]. With a molecular weight of 406.5 g·mol⁻¹, a computed XLogP3-AA of 5.2, one hydrogen bond donor, and five hydrogen bond acceptors, the compound occupies physicochemical space typical of medium-lipophilicity screening-library members [1]. It was originally sourced from the Molecular Libraries Small Molecule Repository (MLSMR) and evaluated through the NIH Molecular Libraries Probe Production Centers Network (MLPCN) in confirmatory dose–response assays targeting the ADAM10 and ADAM17 metalloproteases [2].

Why In-Class Thiazole-Benzenesulfonamide Analogs Cannot Be Interchanged with CAS 75129-33-8


Although the thiazole-benzenesulfonamide chemotype is well represented in screening libraries, the specific 4-methyl substitution on the terminal benzenesulfonamide ring of CAS 75129-33-8 imparts a unique combination of lipophilicity, conformational flexibility, and hydrogen-bonding capacity that distinguishes it from close analogs such as the 4-nitro derivative . Even seemingly conservative ring substitutions alter computed LogP by ≥0.3 units and modify the number of rotatable bonds, which directly affects solubility, permeability, and protein-binding thermodynamics [1]. In the context of ADAM protease screening, these physicochemical differences can translate into divergent IC₅₀ values, off-rate kinetics, and selectivity profiles across the ADAM family, making generic interchange scientifically unsound without explicit comparative data [1].

Quantitative Differentiation Evidence for 4-Methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide (CAS 75129-33-8) Versus Closest Analogs


Dual ADAM10/ADAM17 Inhibition with Matched Micromolar Potency Distinguishes CAS 75129-33-8 from Selective Metalloprotease Inhibitors

In confirmatory QFRET-based biochemical dose–response assays conducted by the Scripps Research Institute Molecular Screening Center (SRIMSC) under the MLPCN program, CAS 75129-33-8 inhibited both human ADAM10 (AID 743254) and human ADAM17 (AID 743253) with identical IC₅₀ values of 6.95 × 10⁴ nM (69.5 µM) [1]. This matched dual potency contrasts with arylsulfonamide-based ADAM17-selective inhibitors such as compound 21, which exhibits an IC₅₀ of 1.9 nM on ADAM17 with greatly increased selectivity over other metalloproteases [2]. The equipotent dual inhibition profile of CAS 75129-33-8 positions it as a non-selective exosite-binding probe, whereas selective ADAM17 inhibitors cannot simultaneously interrogate ADAM10-dependent pathways [1].

ADAM17 ADAM10 metalloprotease inhibition HER2 signaling breast cancer

4-Methyl vs. 4-Nitro Substitution: Calculated Lipophilicity (LogP) Difference of 0.35 Units Impacts Predicted Membrane Permeability

The 4-methyl substituent on the terminal benzenesulfonamide ring of CAS 75129-33-8 confers a computed XLogP3-AA of 5.2, compared with a calculated LogP of 5.55 for the direct 4-nitro analog (SC-6413996), yielding a ΔLogP of –0.35 [1]. This 0.35-unit reduction moves the compound closer to the generally accepted optimal lipophilicity range (LogP 1–5) for oral drug-like space and predicts moderately improved aqueous solubility, as reflected by the nitro analog's reported LogSW of –7.52 . Lower lipophilicity is associated with reduced phospholipidosis risk, lower metabolic clearance, and diminished promiscuous protein binding [1].

lipophilicity LogP permeability ADME physicochemical profiling

Rotatable Bond Count Difference: 5 vs. 4 Rotatable Bonds Between 4-Methyl and 4-Nitro Analogs Modulates Conformational Entropy Upon Target Binding

CAS 75129-33-8 possesses five rotatable bonds, compared with four rotatable bonds in the 4-nitro analog SC-6413996, as catalogued by ChemBridge [1]. The additional rotatable bond in the target compound arises from the methyl group's free rotation, absent in the planar nitro substituent. This difference carries thermodynamic implications: each freely rotatable bond frozen upon binding imposes an entropic penalty estimated at 0.5–1.5 kcal·mol⁻¹, meaning the target compound's binding free energy is predicted to be marginally less favorable than that of the conformationally constrained 4-nitro analog when forming an equivalent binding pose [1].

conformational flexibility rotatable bonds entropy binding thermodynamics SAR

Molecular Weight Advantage: 31 Da Lower Mass of the 4-Methyl Analog Relative to the 4-Nitro Comparator Favors Ligand Efficiency Metrics

The molecular weight of CAS 75129-33-8 is 406.5 g·mol⁻¹ (exact mass 406.081 Da), whereas the 4-nitro analog has a molecular weight of 437 g·mol⁻¹ (exact mass 437.050 Da), representing a difference of approximately 30.5 Da [1]. This mass differential directly impacts ligand efficiency (LE) calculations: assuming comparable binding affinity in the micromolar range, the 4-methyl analog yields a LE of approximately 0.18 kcal·mol⁻¹ per heavy atom (based on 28 heavy atoms and estimated ΔG of –5.7 kcal·mol⁻¹ at IC₅₀ = 69.5 µM), compared with approximately 0.16 kcal·mol⁻¹ per heavy atom for the 4-nitro analog (30 heavy atoms). The lower molecular weight of the 4-methyl analog also provides greater headroom for subsequent chemical optimization without exceeding the Rule-of-Five threshold of 500 Da [1].

ligand efficiency molecular weight fragment-like lead-likeness optimization potential

Confirmatory Dose–Response Assay Provenance: CAS 75129-33-8 Data Originate from MLPCN-Validated QFRET Assays, Whereas Many In-Class Analogs Lack Comparable QC

The IC₅₀ values for CAS 75129-33-8 were generated through the NIH MLPCN framework in PubChem confirmatory dose–response assays (AID 743253 for ADAM17 counterscreen; AID 743254 for ADAM10), which employed a QFRET-based biochemical format with 3× IC₅₀ concentration testing to validate hit authenticity [1]. This level of assay validation—including source center documentation (SRIMSC/TPIMS), grant proposal traceability (1 R03 DA033985-01), and publicly deposited data—is absent for many commercially available in-class thiazole-benzenesulfonamide analogs, whose activity data may derive from single-point screening at unknown concentrations or unvalidated assay formats [1]. The provenance trail for CAS 75129-33-8 enables independent data verification through PubChem, reducing the risk of basing procurement decisions on non-reproducible results [1].

assay validation MLPCN dose-response QC PubChem BioAssay

4-Methyl vs. 4-Nitro Electronic Character: Methyl Electron-Donating Inductive Effect Contrasts with Nitro Electron-Withdrawing Character, Tuning Sulfonamide NH Acidity and Hydrogen-Bond Donor Strength

The 4-methyl substituent in CAS 75129-33-8 exerts a positive inductive (+I) effect (Hammett σₚ = –0.17), whereas the 4-nitro group in the comparator analog exerts a strong electron-withdrawing mesomeric and inductive effect (Hammett σₚ = +0.78), creating a Δσₚ of 0.95 between the two substituents [1]. This electronic difference modulates the acidity of the sulfonamide NH proton: the electron-donating methyl group is predicted to increase the pKₐ of the sulfonamide NH by approximately 0.5–1.0 units relative to the nitro-substituted analog, resulting in weaker hydrogen-bond donor character [1]. In the context of ADAM protease exosite binding, this altered hydrogen-bond donor strength directly affects the enthalpy of interaction with backbone carbonyl oxygen atoms in the protease active-site cleft [1].

electronic effects Hammett sulfonamide NH acidity hydrogen bonding pKa modulation

Evidence-Backed Research Application Scenarios for 4-Methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide (CAS 75129-33-8)


Dual ADAM10/ADAM17 Exosite Probe for HER2-Driven Breast Cancer Signaling Studies

CAS 75129-33-8 is optimally deployed as a non-selective dual exosite probe for ADAM10 and ADAM17 in HER2-overexpressing breast cancer cell lines (e.g., SKBR3, BT474), where both sheddases contribute to ligand release and receptor transactivation [1]. Its matched 69.5 µM IC₅₀ against both targets—documented in MLPCN confirmatory dose–response assays—enables simultaneous blockade of both proteases at equimolar concentrations, a capability not offered by ADAM17-selective inhibitors such as TMI 1 or compound 21 [1]. Researchers should use CAS 75129-33-8 at 50–200 µM in cell-based assays, paired with siRNA knockdown controls for ADAM10 and ADAM17 individually, to deconvolve the relative contributions of each sheddase to HER2 signal amplification [1][2].

Physicochemical Benchmarking in Thiazole-Benzenesulfonamide Structure–Activity Relationship (SAR) Programs

CAS 75129-33-8 serves as an ideal reference compound for benchmarking the impact of 4-position benzenesulfonamide ring substitution on key drug-like properties within SAR campaigns [1][2]. With its well-characterized XLogP3-AA of 5.2, molecular weight of 406.5 Da, and five rotatable bonds, the 4-methyl analog defines the central point of a property space that can be systematically explored by synthesizing 4-halo, 4-methoxy, 4-cyano, and 4-nitro derivatives [1]. Procurement of CAS 75129-33-8 alongside its 4-nitro analog (SC-6413996; Cas not standardized) enables direct head-to-head comparison of LogP (5.2 vs. 5.55), rotatable bond count (5 vs. 4), and molecular weight (406.5 vs. 437 Da), establishing a quantitative SAR baseline for the series [1][2].

Calibration Standard for QFRET-Based ADAM Protease High-Throughput Screening Assays

The compound's activity has been validated in the QFRET-based biochemical high-throughput screening format used by the Scripps Research Institute Molecular Screening Center (SRIMSC/TPIMS) under PubChem AID 743253 and AID 743254 [1]. This makes CAS 75129-33-8 a suitable calibration standard for laboratories establishing or troubleshooting QFRET-based ADAM protease assays, as its 69.5 µM IC₅₀ provides a mid-range reference point for Z'-factor determination and inter-plate variability assessment [1]. The full PubChem BioAssay protocols, including substrate identity, incubation time, and detection parameters, are publicly available and can be reproduced in any laboratory equipped with a fluorescence plate reader [1].

Chemical Probe for Endoplasmic Reticulum Stress Modulation in Melanoma and Gastric Cancer Models

Although the direct ER stress activity of CAS 75129-33-8 itself has not been independently validated, the broader benzene sulfonamide thiazole chemotype to which it belongs has been demonstrated by INSERM investigators to induce early ER stress, upregulate CHOP (a key ER stress marker), and inhibit growth of human melanoma (A375), gastric cancer (SH-10-TC, KatoIII), and esophageal squamous cell carcinoma (Kyse70) cell lines [1]. CAS 75129-33-8, with its distinct 4-methyl substitution and dual ADAM10/17 activity profile, represents a structurally differentiated member of this chemotype class that can be used alongside the published lead compound HA15 to interrogate whether ER stress induction and ADAM protease inhibition are mechanistically linked or represent independent pharmacological activities [1][2].

Quote Request

Request a Quote for 4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.